Product packaging for Gabapentin Enacarbil-d6 Sodium Salt(Cat. No.:)

Gabapentin Enacarbil-d6 Sodium Salt

Cat. No.: B1155752
M. Wt: 335.43
Attention: For research use only. Not for human or veterinary use.
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Description

Gabapentin Enacarbil-d6 Sodium Salt is a deuterated stable-isotope labeled analog of Gabapentin Enacarbil, intended for use as an internal standard in quantitative bioanalytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application is in pharmacological and pharmacokinetic research, where it enables the highly precise and accurate measurement of Gabapentin Enacarbil and its active metabolite, gabapentin, in biological matrices like plasma and serum. Gabapentin Enacarbil is an extended-release prodrug of gabapentin, approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) and postherpetic neuralgia . It was specifically designed to overcome the saturable absorption and low bioavailability of gabapentin itself . After oral administration, Gabapentin Enacarbil is efficiently absorbed throughout the intestine via high-capacity nutrient transporters and is rapidly hydrolyzed by non-specific esterases to release the active drug, gabapentin . The active form, gabapentin, exerts its therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system . This binding inhibits the release of several excitatory neurotransmitters, including glutamate and substance P, which is presumed to underlie the relief of RLS symptoms and neuropathic pain . Researchers value this deuterated sodium salt for its role in advancing the study of this important therapeutic agent. By providing a reliable reference compound with nearly identical chemical properties to the analyte but a distinct mass, it facilitates critical research into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately supporting drug development and clinical monitoring. This product is labeled and provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₆H₂₁D₆NO₆

Molecular Weight

335.43

Synonyms

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid-d6 Sodium Salt;  Horizant-d6 Sodium Salt;  Regnite-d6 Sodium Salt;  XP 13512-d6 Sodium Salt

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Pathways for Gabapentin (B195806) Enacarbil Synthesis

The construction of Gabapentin Enacarbil hinges on the formation of a carbamate (B1207046) ester linkage to the aminomethyl group of the gabapentin backbone. nih.gov This strategic modification transforms the zwitterionic Gabapentin into a more lipophilic molecule that can be actively transported in the intestines. nih.gov

The formation of the carbamate bond in Gabapentin Enacarbil is a critical step in its synthesis. A common strategy involves the coupling of a 1-haloalkyl carbamate or carbonate with the carboxylic acid group of an intermediate. google.com One patented process describes the preparation of Gabapentin Enacarbil by combining Gabapentin with a solvent, a base, and an activated carbamate intermediate known as AEC-NP (1-((((1-chloroethoxy)carbonyl)oxy)methyl)-1-cyclohexaneacetate). google.com

Key reagents and conditions in these coupling reactions often include:

Activated Carbamates : Intermediates like 1-chloroethyl chloroformate are used to create a reactive species that can then be coupled with other precursors. google.com

Bases : Both organic amine bases and inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are employed to facilitate the reaction. google.com

Solvents : A range of solvents can be utilized, including acetonitrile (B52724), ketones, ethers, esters, and hydrocarbons like toluene. google.com

Coupling Agents : In some synthetic routes, coupling agents like zinc oxide (ZnO) are used to facilitate the reaction between a 1-haloalkyl carbamate and a carboxylic acid under neat conditions. google.com

A representative reaction involves combining an intermediate such as allyl 1-aminomethyl-1-cyclohexane acetate (B1210297) hydrochloride with chloroethyl chloroformate in the presence of a base, followed by the addition of isobutyric acid to form the final carbamate structure. google.com

The synthesis of Gabapentin Enacarbil fundamentally relies on the derivatization of the key [1-(aminomethyl)cyclohexyl]acetic acid (Gabapentin) structure. nih.gov Various processes start with Gabapentin itself or a protected form of it. google.com For instance, a process may involve combining Gabapentin with a suitable solvent and a base before adding the pre-formed acyloxyalkyl carbamate moiety. google.com

The synthesis can also proceed through intermediates where the carboxylic acid of Gabapentin is protected, for example, as an allyl ester. google.com This protection strategy allows for the selective formation of the carbamate linkage at the amine group without interference from the carboxylic acid. The protecting group is then removed in a subsequent step to yield the final Gabapentin Enacarbil molecule. google.com

Table 1: Key Intermediates in Gabapentin Enacarbil Synthesis
Intermediate NameRole in SynthesisReference
[1-(aminomethyl)cyclohexyl]acetic acid (Gabapentin)Core cyclohexane-based starting material google.com
1-Haloalkyl Carbamates/CarbonatesReactive species for forming the carbamate linkage google.com
Allyl 1-aminomethyl-1-cyclohexane acetate hydrochlorideProtected Gabapentin intermediate google.com
1-Chloroethyl chloroformateReagent for creating activated carbamate intermediates google.com

Isotopic Labeling Approaches for Gabapentin Enacarbil-d6

The synthesis of Gabapentin Enacarbil-d6 Sodium Salt requires the specific incorporation of deuterium (B1214612) atoms into the molecular structure. Stable isotope-labeled compounds are valuable in research, particularly for metabolic studies and as internal standards in analytical testing. clearsynth.com

Deuterium can be introduced into organic molecules through several established methods. researchgate.net These include:

Isotope Exchange : This involves the direct exchange of hydrogen atoms for deuterium atoms, often facilitated by a deuterated solvent (like D₂O), acid, or base. researchgate.nethwb.gov.in

Reductive Deuteration : This technique uses deuterium-containing reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium while reducing functional groups like alkenes or carbonyls. researchgate.net

Stepwise Synthesis : This approach utilizes commercially available deuterated starting materials or building blocks in a multi-step synthesis. researchgate.net

For Gabapentin Enacarbil-d6, the "-d6" designation strongly suggests that the six deuterium atoms are located on the isobutyryloxy portion of the molecule, specifically on the two methyl groups of the isobutyryl moiety. This specific placement is achieved by using a deuterated precursor in the synthesis.

The most direct pathway to Gabapentin Enacarbil-d6 involves the use of a deuterated version of isobutyric acid, namely isobutyric acid-d7 (with the acidic proton being exchangeable, leading to d6 incorporation). This deuterated precursor would then be used in the synthetic pathways described in section 2.1. For example, deuterated isobutyric acid could be reacted to form the necessary 1-(isobutyryloxy-d6)ethoxy intermediate, which is then coupled to the Gabapentin backbone.

The characterization of these deuterated precursors and the final labeled compound is crucial to confirm the location and extent of deuterium incorporation. Standard analytical techniques for this purpose include:

Mass Spectrometry (MS) : To confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to observe the disappearance of signals at the sites of deuteration, while ²H NMR can be used to directly observe the deuterium signals. hwb.gov.in

Polymorphism and Salt Form Interconversion Studies of the Sodium Salt

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form (polymorphism) and salt form, are critical as they can influence stability, solubility, and bioavailability. While extensive research has been conducted on the polymorphism of the parent drug, Gabapentin, which exists in multiple anhydrous and hydrated forms nih.govnih.govmdpi.com, the solid-state chemistry of Gabapentin Enacarbil salts is also an area of significant study.

Gabapentin Enacarbil can be converted into various salt forms by reacting it with different bases. google.com A Chinese patent describes the preparation and characterization of several salts, including sodium, potassium, magnesium, barium, and copper salts. google.com The formation of different salts is a common strategy to modify the physicochemical properties of a drug. researchgate.net

The sodium salt of Gabapentin Enacarbil is of particular interest. While specific studies on the interconversion between different polymorphic forms of the sodium salt are not widely published, the existence of multiple salt options suggests a rich solid-state landscape. Characterization data from patent literature provides insight into the properties of these different forms.

Table 2: Characterization Data for Selected Gabapentin Enacarbil (GBPE) Salts
Salt FormCharacterization MethodKey Findings/DataReference
GBPE-Ba Salt¹H NMR (CDCl₃, 400MHz)δ: 6.79 (brs, 1H), 6.18 (brs, 1H), 3.25 (brs, 2H), 2.52 (sept, 6.8Hz, 1H), 2.17 (s, 2H), 1.46 (d, 4.8Hz, 3H), 1.6-1.3 (m, 10H), 1.15 (d, 6.8Hz, 6H) google.com
GBPE-Mg Salt¹H NMR (CDCl₃, 400MHz)δ: 6.74 (brs, 1H), 6.05 (brs, 1H), 3.25 (m, 2H), 2.52 (sept, 6.4Hz, 1H), 2.17 (s, 2H), 1.5-1.3 (m, 13H), 1.15 (d, 6.4Hz, 6H) google.com
GBPE-Cu SaltMS (FAB-)m/z 328.1 (M-H) google.com
GBPE-Na SaltGeneral PreparationPrepared by reacting GBPE with an alkali like NaOH or Na₂CO₃ google.com

The ability to form various salts, including the sodium salt, highlights the importance of controlling the crystallization process to obtain a desired, stable solid form for pharmaceutical development. The choice of salt can significantly impact the final product's performance and manufacturability.

Impurity Profiling and Control in Gabapentin Enacarbil-d6 Synthesis

The impurity profile of this compound is a critical aspect of its chemical characterization and is inherently more complex than that of its non-deuterated counterpart. Impurities can be broadly categorized into two main classes: chemical impurities and isotopic impurities.

Chemical Impurities: These are process-related impurities that can arise from starting materials, intermediates, by-products, and degradation products. Common chemical impurities found in the synthesis of gabapentin and its derivatives include:

Gabapentin Lactam (2-azaspiro[4.5]decan-3-one): This is a common degradation product of gabapentin, formed through intramolecular cyclization. Its presence in the Gabapentin-d6 intermediate would lead to the corresponding deuterated lactam impurity.

Unreacted Intermediates: Incomplete reactions can lead to the presence of precursors such as deuterated 1,1-cyclohexanediacetic acid monoamide in the final product.

By-products of the Enacarbil Moiety Introduction: The reaction to attach the enacarbil group can generate its own set of impurities, depending on the specific reagents and conditions used.

Isotopic Impurities: These impurities are unique to isotopically labeled compounds and relate to the distribution and number of deuterium atoms in the molecule.

Under-deuterated Species: Molecules with fewer than six deuterium atoms (e.g., d1, d2, d3, d4, d5 species). These can arise from incomplete deuteration of the starting material or from hydrogen-deuterium exchange reactions during the synthesis.

Over-deuterated Species: While less common for this specific compound, it is theoretically possible to have molecules with more than the intended number of deuterium atoms if other exchangeable protons are present and exposed to the deuterium source under harsh conditions.

Incorrectly Positioned Deuterium Atoms: Isomers where the deuterium atoms are located at positions other than the intended sites on the cyclohexane (B81311) ring.

Control Strategies:

Effective control of both chemical and isotopic impurities is paramount to ensure the quality and consistency of this compound. A multi-faceted approach is required:

Starting Material Control: Rigorous testing of the deuterated starting materials is crucial to ensure high isotopic purity and low levels of chemical impurities from the outset.

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time, and catalyst choice) for the deuteration step is essential to maximize the incorporation of the desired number of deuterium atoms and minimize under-deuteration. Subsequent reaction steps must also be controlled to prevent degradation and by-product formation.

Purification Techniques: Advanced purification methods, such as preparative high-performance liquid chromatography (HPLC), are often necessary to separate the desired d6-compound from both chemical and isotopic impurities.

Analytical Characterization: A suite of sophisticated analytical techniques is required for comprehensive impurity profiling.

Table 2: Analytical Techniques for Impurity Profiling of this compound

Analytical Technique Application in Impurity Profiling Types of Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities.Chemical impurities (e.g., lactam, unreacted intermediates).
Mass Spectrometry (MS) Identification and quantification of impurities based on their mass-to-charge ratio. Crucial for determining the isotopic distribution.Chemical impurities and isotopic impurities (under- and over-deuterated species).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) Structural elucidation of impurities and determination of the position of deuterium atoms.Chemical impurities and incorrectly positioned deuterium atoms.

Preclinical Pharmacokinetic and Metabolic Research

Prodrug Hydrolysis and Activation Kinetics

Gabapentin (B195806) enacarbil is an acyloxyalkylcarbamate derivative designed for efficient enzymatic conversion to active gabapentin following oral administration. nih.gov This bioconversion is a critical step in its mechanism of action, as the prodrug itself has no significant pharmacological activity. patsnap.com

The conversion of gabapentin enacarbil to gabapentin is rapidly executed by non-specific carboxylesterases (CEs) present in high concentrations in the intestine and liver. patsnap.com These enzymes catalyze the hydrolysis of the ester bond in the prodrug, releasing gabapentin, along with isobutyric acid, acetaldehyde, and carbon dioxide, which are considered safe byproducts. nih.gov

In vitro studies using human tissue preparations have demonstrated the efficiency of this process. The two major human carboxylesterases, hCE1 (highly expressed in the liver) and hCE2 (predominant in the intestine), are responsible for this metabolic activation. nih.gov Research has shown that both isomers of gabapentin enacarbil exhibit similar cleavage rates in human tissues. nih.gov Studies in various tissue preparations have quantified the rate of this conversion. For instance, after a one-hour incubation at 37°C, significant hydrolysis was observed across different biological matrices. nih.gov

The rates of conversion to gabapentin in human intestinal and liver tissue preparations (at 1 mg protein/mL) were found to be 196 and 146 pmol/min/mg protein, respectively, highlighting the rapid and efficient enzymatic activation of the prodrug. nih.gov

Table 1: Recovery of Gabapentin Enacarbil and Release of Gabapentin in Various Tissues After 1-Hour Incubation

Tissue Preparation Gabapentin Enacarbil Recovered (%) Gabapentin Released (%)
Pancreatin 52% 43%
Caco-2 Cells 18% 75%
Rat Plasma 47% 45%
Human Plasma 96% 5%
Rat Liver 25% 71%
Human Liver 4% 81%

Data sourced from preclinical studies investigating the conversion rate of gabapentin enacarbil. nih.gov

The stability of a prodrug across the varying pH environments of the gastrointestinal tract is crucial for ensuring it reaches its intended absorption site intact. Preclinical studies have shown that gabapentin enacarbil is chemically stable within the physiological pH range. dovepress.comnih.gov Specifically, after a one-hour incubation at 37°C in buffers with a pH ranging from 2 to 8, over 95% of the prodrug was recovered, indicating minimal non-enzymatic hydrolysis. dovepress.comnih.gov This stability ensures that the prodrug does not prematurely break down in the acidic environment of the stomach and can proceed to the intestines for transporter-mediated absorption. nih.gov In contrast, the parent drug, gabapentin, exhibits pH-dependent degradation, with minimum degradation occurring around a pH of 6.0. nih.gov

Membrane Transport Dynamics (In Vitro and Ex Vivo Models)

A key feature of gabapentin enacarbil's design is its ability to be recognized and transported by high-capacity nutrient transporters, which are broadly distributed throughout the intestine. nih.gov This mechanism bypasses the low-capacity, saturable L-amino acid transporters that limit the absorption of gabapentin itself. nih.govnih.gov

In vitro studies have confirmed that gabapentin enacarbil is a substrate for both the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov These transporters are expressed along the entire length of the intestine, allowing for sustained and dose-proportional absorption. nih.gov The recognition by these transporters facilitates efficient uptake from the intestinal lumen into the enterocytes, where enzymatic hydrolysis begins. patsnap.com This active transport mechanism is a primary reason for the enhanced bioavailability of gabapentin when delivered as gabapentin enacarbil compared to oral administration of gabapentin itself. nih.govresearchgate.net

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium, forming polarized monolayers with tight junctions. nih.govyoutube.com In vitro transport studies using Caco-2 cells have been instrumental in confirming the transport mechanisms of gabapentin enacarbil. nih.gov These studies demonstrated that gabapentin enacarbil is efficiently transported across Caco-2 monolayers. nih.gov This transport is indicative of its high permeability and its interaction with transporters expressed on these cells, which include MCT-1 and SMVT. nih.govresearchgate.net The data from Caco-2 models, along with studies in cells overexpressing specific transporters, have solidified the understanding that gabapentin enacarbil's enhanced absorption is due to its utilization of these high-capacity nutrient transport pathways. nih.gov

Table 2: Summary of Preclinical Transport Findings

Transport Parameter Model/System Finding Reference
Primary Active Transporters In Vitro Cell Assays Substrate for Monocarboxylate Transporter 1 (MCT-1) and Sodium-Dependent Multivitamin Transporter (SMVT). nih.govnih.gov
Passive Permeability Artificial Lipid Membranes Exhibits pH-dependent passive permeability, but this is a minor absorption pathway. nih.gov

| Cellular Transport | Caco-2 Cell Monolayers | Demonstrates efficient transport, confirming high permeability and active transporter interaction. | nih.gov |

Compound Distribution Studies in Preclinical Animal Models

Organ and Tissue Distribution Profiling

Following administration, Gabapentin Enacarbil is rapidly and extensively converted to its active form, gabapentin. Therefore, tissue distribution studies primarily focus on the distribution of gabapentin.

In preclinical studies involving rats, the highest concentrations of gabapentin were observed in the pancreas and kidneys. nih.gov Conversely, the lowest concentrations were found in adipose tissue. nih.gov An FDA review of nonclinical data highlighted that following administration of gabapentin enacarbil, the concentration of gabapentin accumulates at significantly higher levels in the pancreas of rats and mice compared to monkeys or human tissue samples. fda.gov Specifically, pancreas-to-blood radioactivity ratios at up to 4 hours post-dose were approximately 8-10 in mice and 5-7 in rats, while the ratio was only 1 in monkeys. fda.gov In vitro studies using pancreatic tissue slices also showed greater accumulation in rat pancreas compared to human pancreas. fda.gov

Table 1: Gabapentin Distribution in Preclinical Models

Species High Concentration Tissues Low Concentration Tissues Pancreas-to-Blood Ratio (at 4h)
Rat Pancreas, Kidneys nih.gov Adipose Tissue nih.gov 5 - 7 fda.gov
Mouse Pancreas fda.gov - 8 - 10 fda.gov

Investigation of Blood-Brain Barrier Permeation

Gabapentin Enacarbil was designed as a prodrug to enhance absorption from the gastrointestinal tract, after which it is converted to gabapentin. It is gabapentin that must permeate the blood-brain barrier (BBB) to exert its effects.

Preclinical research demonstrates that gabapentin effectively crosses the blood-brain barrier. nih.govnih.gov This transport is not passive but is an active process, believed to be mediated by the large neutral amino acid transporter (LAT1 or System L). nih.govnih.gov Studies in a rat model using microdialysis techniques have shown that gabapentin concentrates in the brain extracellular fluid. nih.gov However, this carrier-mediated transport system is saturable. nih.gov As plasma concentrations of gabapentin increase, the fractional amount crossing the BBB decreases, indicating that the transport mechanism can become saturated at higher doses. nih.gov This suggests that while gabapentin readily enters the brain, the rate of entry does not increase proportionally with escalating plasma levels. nih.gov

Excretion Pathway Elucidation in Animal Models

The elimination of Gabapentin Enacarbil occurs after its conversion to gabapentin. Preclinical studies in animal models show that gabapentin is almost exclusively eliminated through the kidneys. nih.gov In rats, renal elimination accounted for up to 99.8% of the administered dose. nih.gov This indicates a very low degree of metabolism before excretion. The primary route of elimination from the body is via urine. drugbank.comnih.gov Fecal excretion is a minor pathway. drugbank.com

Metabolic Fate Characterization in Preclinical Species

Identification and Quantification of Metabolites

Gabapentin Enacarbil is a prodrug, designed to be hydrolyzed by non-specific carboxylesterases, which are primarily located in the intestines and to a lesser extent, the liver. fda.gov This enzymatic action rapidly converts the prodrug into the active molecule, gabapentin, along with isobutyric acid, carbon dioxide, and acetaldehyde. nih.gov The concentration of the intact prodrug in the bloodstream is transient and minimal, measured at less than 2% of the corresponding gabapentin levels. fda.gov

Once converted, gabapentin itself undergoes very little to no further metabolism in most species. nih.govnih.gov In rats, biotransformation of gabapentin is considered minor. nih.gov However, a notable species-specific difference exists in dogs, where the formation of N-methyl-gabapentin has been observed as a significant metabolite. nih.gov

Predictive Pharmacokinetic Modeling Based on Preclinical Data

Predictive modeling using preclinical data is a cornerstone of drug development, allowing researchers to forecast a drug's behavior in humans and optimize its properties before clinical trials. This process involves a combination of computational models and data from animal studies to characterize the compound's journey through the body.

In Silico Prediction of ADMET Properties

In silico modeling uses computer simulations to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, accelerating the drug discovery process by identifying promising candidates early. researchgate.net While specific in silico studies dedicated solely to Gabapentin Enacarbil are not widely published, its known physicochemical and biological properties allow for a strong predictive assessment.

Gabapentin Enacarbil was rationally designed as a prodrug of gabapentin to enhance its pharmacokinetic properties. A key feature is its absorption mechanism. Unlike gabapentin, which is absorbed via a saturable amino acid transporter, Gabapentin Enacarbil is actively transported by the high-capacity proton-linked monocarboxylate transporter (MCT-1) in the intestines. drugbank.com This design predicts higher and more consistent oral bioavailability.

Further predictions indicate that once absorbed, Gabapentin Enacarbil is rapidly hydrolyzed to form the active molecule, gabapentin. fda.gov It is not expected to significantly interact with major cytochrome P450 enzymes, suggesting a low probability of metabolic drug-drug interactions. drugbank.com Consistent with its active metabolite, gabapentin, the primary route of elimination is predicted to be renal excretion. drugbank.comnih.gov Plasma protein binding for gabapentin is known to be very low (less than 3%), which suggests that the active drug is widely distributed to tissues. drugbank.comnih.gov

ADMET PropertyPredicted Characteristic for Gabapentin EnacarbilBasis of Prediction
AbsorptionHigh, non-saturable bioavailabilityProdrug design for active transport via MCT-1 transporter. drugbank.com
DistributionWide tissue distributionLow plasma protein binding (<3%) of its active metabolite, gabapentin. drugbank.comnih.gov
MetabolismRapid conversion to gabapentin; low P450 interaction potentialDesigned as a prodrug with minimal interaction with metabolic enzymes. drugbank.comfda.gov
ExcretionPrimarily renal (urine)Based on the known excretion pathway of gabapentin. nih.govnih.gov

Dose Proportionality Assessment in Animal Models

Dose proportionality is a desirable pharmacokinetic characteristic where increases in drug exposure, measured by parameters like the area under the curve (AUC) and maximum plasma concentration (Cmax), are directly proportional to the administered dose.

Preclinical studies in animal models highlight a key advantage of Gabapentin Enacarbil over its active metabolite, gabapentin. When administered orally to rats and monkeys, gabapentin itself demonstrates less than dose-proportional increases in plasma concentrations, which is attributed to the saturation of its absorption transporters. nih.gov

In contrast, Gabapentin Enacarbil is an actively transported prodrug specifically designed to provide sustained and dose-proportional exposure to gabapentin. nih.govresearchgate.net This has been confirmed in multiple studies. Research in healthy human volunteers, which builds upon preclinical animal model findings, showed that gabapentin exposure was proportional to the Gabapentin Enacarbil dose over a wide range, from 2,400 mg to 6,000 mg. nih.gov This predictable pharmacokinetic profile is a significant enhancement, ensuring that doubling the dose results in a doubling of drug exposure. researchgate.netresearchgate.net

CompoundDose Proportionality in Animal ModelsReason
GabapentinNo (saturable absorption)Absorption is limited by the capacity of L-amino acid transporters in the gut. nih.gov
Gabapentin EnacarbilYes (dose-proportional)Utilizes high-capacity, non-saturable transporters (MCT-1) for absorption, leading to predictable pharmacokinetics. nih.govresearchgate.net

Determination of Half-life and Clearance in Animal Systems

The elimination half-life (t½) and clearance (CL) are fundamental pharmacokinetic parameters that describe the speed at which a drug is removed from the body. Following oral administration, Gabapentin Enacarbil is rapidly and extensively converted into gabapentin, meaning the systemic half-life and clearance measurements primarily reflect the characteristics of gabapentin. nih.gov These parameters have been determined in several preclinical animal species.

In rats, the intravenous elimination half-life of gabapentin is approximately 1.7 to 3 hours. nih.govnih.gov In monkeys, the half-life is around 3.0 hours. nih.gov Studies in cats have shown a terminal half-life of approximately 3.7 to 3.8 hours, with an intravenous clearance of about 160.67 mL/kghr. nih.gov Research in Duroc pigs determined a terminal half-life of 360 minutes (6 hours) and a clearance of 1.2 mL/(kgmin) following intravenous administration. researchgate.net These values are critical for predicting dosing intervals and maintaining therapeutic concentrations in subsequent clinical studies.

Animal SpeciesHalf-Life (t½) of GabapentinClearance (CL) of GabapentinSource(s)
Rat1.7 - 3 hours4.043 ± 0.54 mL/min/kg (IV) nih.govnih.govnih.gov
Monkey~3.0 hoursNot specified nih.gov
Dog2.9 - 4 hoursNot specified nih.govnih.gov
Cat3.78 hours (IV)160.67 mL/kghr (IV) nih.gov
Pig360 minutes (6 hours)1.2 mL/kgmin (IV) researchgate.net

Advanced Analytical Chemistry and Comprehensive Characterization

Spectroscopic Characterization of Deuterated Analogs

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of deuterated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Gabapentin (B195806) Enacarbil-d6 Sodium Salt. The primary application of ¹H NMR is to verify the exact locations of deuterium (B1214612) incorporation. This is achieved by observing the absence of proton signals at the specific molecular positions where deuterium atoms (d6) have replaced hydrogen atoms. The remaining non-deuterated portions of the molecule will exhibit characteristic proton signals, whose chemical shifts, integrations, and coupling patterns must align with the expected structure of the gabapentin enacarbil backbone.

When conducting NMR analysis, a deuterated solvent is used to dissolve the sample without introducing interfering solvent signals. A common choice is deuterated dimethyl sulfoxide (B87167) (DMSO-d6 or CD3SOCD3). In ¹³C NMR spectra, the solvent itself will produce a characteristic signal; for instance, DMSO-d6 appears as a septet (a pattern of seven lines) due to the spin-spin coupling between the ¹³C and the three deuterium atoms (which have a nuclear spin of I=1). researchgate.net The ¹³C NMR spectrum of the analyte is used to confirm that the carbon skeleton is correct. The carbon atoms bonded directly to deuterium will show altered splitting patterns and coupling constants (JCD) compared to their non-deuterated counterparts, further confirming the sites of deuteration.

High-Resolution Mass Spectrometry (HRMS) is critical for verifying the molecular formula and assessing the isotopic purity of Gabapentin Enacarbil-d6 Sodium Salt. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition with a high degree of confidence. This technique can readily distinguish between the deuterated compound and its non-deuterated analog due to the precise mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u).

The primary goals of using HRMS for this compound are:

Confirmation of Mass: To ensure the measured molecular weight corresponds to the chemical formula of the d6-labeled compound.

Isotopic Purity Assessment: To determine the percentage of the d6 species versus molecules with fewer deuterium atoms (d0 to d5). This is crucial for its use as an internal standard, where high isotopic purity is required to prevent cross-contribution to the analyte signal.

Quantification: Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that relies on isotopically labeled standards. nih.gov A known amount of Gabapentin Enacarbil-d6 is spiked into a sample containing the non-deuterated analyte. Since the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. nih.gov By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved. nih.gov This method effectively corrects for variations in sample preparation and instrument response.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the analyte of interest from the sample matrix and other impurities prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gabapentin and its derivatives. fda.gov The development of a robust HPLC method for this compound involves the careful selection and optimization of several key parameters. A common approach is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com

A significant challenge in the HPLC analysis of gabapentin is its lack of a strong chromophore, which makes detection by UV-Vis absorbance difficult and can reduce the sensitivity of the method. nih.govjclmm.com To overcome this, methods may involve pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. nih.govnih.gov However, for quantification using a mass spectrometer (LC-MS), derivatization is often unnecessary as the detector is highly specific and sensitive.

Method optimization focuses on achieving a symmetric peak shape, adequate retention time, and good resolution from potential impurities. This involves adjusting the mobile phase composition (e.g., the ratio of an organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), the pH of the buffer, and the column temperature. jclmm.comnih.gov

ParameterTypical Selection/ConditionPurpose
Column C18 or C8, 3-5 µm particle sizeStationary phase for reversed-phase separation. nih.govnih.gov
Mobile Phase Acetonitrile/Methanol and Water/BufferElutes the analyte from the column. sielc.comjclmm.com
Buffer Phosphate, Formate, or Acetate (B1210297)Controls pH to ensure consistent ionization state and peak shape. sielc.comnih.gov
Flow Rate 0.5 - 1.5 mL/minAffects retention time, resolution, and backpressure. nih.gov
Detector MS/MS, UV (with derivatization)For quantification and identification. fda.govnih.gov

This table presents a generalized summary of typical HPLC parameters for gabapentin analysis.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of Gabapentin Enacarbil-d6, a UPLC method provides distinct advantages. The increased efficiency leads to sharper, narrower peaks, which improves the signal-to-noise ratio and enhances the limit of quantitation (LOQ). mdpi.com The significantly shorter run times, often under 2 minutes, dramatically increase sample throughput, which is highly beneficial in high-volume settings like clinical trial sample analysis. mdpi.com A UPLC-MS/MS method for gabapentin has been developed using an isocratic mobile phase of methanol and 0.1% formic acid solution at a flow rate of 0.2 mL/min, achieving a run time of just 1.6 minutes. mdpi.com

ParameterExample UPLC-MS/MS ConditionAdvantage over HPLC
Column Agilent Eclipse plus C18 (50 × 2.1 mm, 1.8 µm) mdpi.comHigher efficiency, better resolution.
Mobile Phase Methanol: 0.1% Formic Acid (65:35, v/v) mdpi.comCompatible with MS detection.
Flow Rate 0.2 mL/min mdpi.comLower solvent consumption.
Run Time 1.6 minutes mdpi.comHigh throughput, faster results.
Detector Tandem Mass Spectrometry (MS/MS)High specificity and sensitivity.

This table is based on a published UPLC-MS/MS method for gabapentin analysis. mdpi.com

Quantitative Bioanalytical Method Development and Validation

The primary application of this compound is as an internal standard (IS) for the quantification of gabapentin or gabapentin enacarbil in biological matrices such as plasma or serum. nih.gov The development and validation of the bioanalytical method must adhere to strict regulatory guidelines to ensure the reliability of the data. who.intfda.gov

The process begins with method development, where parameters for sample extraction, chromatographic separation, and mass spectrometric detection are optimized. who.int Sample preparation often involves a simple protein precipitation step to remove large proteins from the plasma sample before injection into the LC-MS/MS system. researchgate.netnih.gov

Once developed, the method undergoes a rigorous validation process to demonstrate that it is suitable for its intended purpose. who.int This validation assesses several key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous matrix components or other potential interferences. nih.govfda.gov

Linearity and Range: The method must provide a linear response over a defined concentration range. A calibration curve is generated with a correlation coefficient (r) typically greater than 0.99. mdpi.comnih.gov

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality controls) both within a single analytical run (intra-day) and across different days (inter-day). nih.govmdpi.comresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.comresearchgate.net

Matrix Effect: This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results. nih.gov

Stability: The stability of the analyte is evaluated in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r) ≥ 0.99 nih.gov
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) mdpi.com
Precision (RSD%) ≤15% (≤20% at LLOQ) mdpi.com
Selectivity No significant interfering peaks at the retention time of the analyte or IS. fda.gov
Recovery Consistent and reproducible across the concentration range.

This table summarizes common acceptance criteria for bioanalytical method validation based on regulatory guidance.

The successful development and validation of a bioanalytical method using this compound as an internal standard ensures the generation of high-quality, reliable pharmacokinetic data. who.intresearchgate.net

Utility as Internal Standard in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity and specificity. nih.gov In this context, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification by correcting for variability in sample preparation and matrix effects. lgcstandards.com this compound, a deuterated analog of Gabapentin Enacarbil, serves as an ideal internal standard for the quantification of Gabapentin Enacarbil and its active metabolite, gabapentin, in various biological specimens. wa.gov

The use of a stable isotope-labeled internal standard like Gabapentin Enacarbil-d6 is particularly advantageous in LC-MS/MS assays. lgcstandards.com Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences identical ionization efficiency and fragmentation in the mass spectrometer. This mirroring behavior effectively compensates for any sample-to-sample variations, leading to highly reliable data. lgcstandards.comyoutube.com For instance, in methods developed for the quantification of gabapentin in human plasma, the use of an appropriate internal standard is a key component of the validated process. nih.govresearchgate.net

The selection of a suitable internal standard involves several critical factors, including isotopic purity and the site of isotopic labeling. lgcstandards.com A high degree of isotopic purity is essential to prevent interference from the unlabeled analyte. youtube.com Furthermore, the deuterium labels on Gabapentin Enacarbil-d6 are strategically placed on stable positions of the molecule to avoid exchange with protons from the solvent during the analytical procedure. youtube.com

Table 1: Key Parameters for LC-MS/MS Assays Utilizing a Stable Isotope Internal Standard

ParameterDescriptionImportance
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components.Ensures that the measured signal is solely from the analyte of interest.
Linearity The range over which the assay response is directly proportional to the analyte concentration.Defines the quantifiable range of the assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Indicates the reproducibility of the method.
Accuracy The closeness of the test results obtained by the method to the true value.Reflects the systematic error of the measurement.
Matrix Effect The alteration of ionization efficiency by co-eluting substances from the sample matrix.A stable isotope internal standard co-elutes and experiences the same matrix effects, thus correcting for them.
Recovery The efficiency of the extraction process for the analyte from the biological matrix.An internal standard added at the beginning of the sample preparation process corrects for losses during extraction.

Establishment of Reference Standards and Traceability Protocols

The establishment of well-characterized reference standards is a fundamental requirement for any quantitative analytical method. nih.gov Certified reference materials (CRMs) for Gabapentin Enacarbil Sodium Salt and its deuterated analog are commercially available from various suppliers, ensuring a high level of purity, typically greater than 95% as determined by HPLC. lgcstandards.comcwsabroad.com These standards are essential for the preparation of calibration curves and quality control samples. schd-shimadzu.com

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.net For isotopic measurements, this involves ensuring that the assigned values of the reference materials are accurate and that their uncertainties are correctly estimated. nih.gov Traceability protocols for isotopic internal standards like this compound involve a rigorous process of characterization, including determination of isotopic enrichment and chemical purity. nih.govresearchgate.net

The use of in-house reference materials is also a common practice, and guidelines exist for their characterization to ensure they provide traceability to international standards. nih.gov This includes assessing homogeneity and stability to guarantee the reliability of the measurement results over time. nih.gov

Table 2: Example of Reference Standard Information for Gabapentin Enacarbil

PropertySpecificationSource
Chemical Name Gabapentin Enacarbil schd-shimadzu.com
CAS Number 478296-72-9 schd-shimadzu.com
Molecular Formula C₁₆H₂₇NO₆ schd-shimadzu.com
Molecular Weight 329.39 g/mol schd-shimadzu.com
Purity ≥ 98.00% schd-shimadzu.com
Physical Form Neat lgcstandards.com

Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating analytical methods are crucial for assessing the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various stress conditions. nih.govresearchgate.net Such methods are designed to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradants. nih.govresearchgate.net

Forced degradation studies on gabapentin, the active metabolite of gabapentin enacarbil, have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.netscholarsresearchlibrary.com These studies reveal that gabapentin is susceptible to degradation, particularly in basic and oxidative environments. nih.govresearchgate.net For instance, degradation was observed when gabapentin was subjected to 1M sodium hydroxide (B78521) and 1% hydrogen peroxide. researchgate.net

The development of a stability-indicating RP-HPLC method for gabapentin and its related impurities allows for the separation and identification of these degradation products. nih.govresearchgate.net The use of a mass spectrometry-compatible method further facilitates the characterization of the degradants. nih.gov While specific stability-indicating methods for this compound are not extensively detailed in the public domain, the principles applied to gabapentin and gabapentin enacarbil are directly relevant. fda.gov The stability of gabapentin enacarbil itself has been evaluated, with data showing it to be a stable compound under recommended storage conditions. fda.gov

Table 3: Summary of Forced Degradation Conditions and Observations for Gabapentin

Stress ConditionObservationReference
Acid Hydrolysis (0.1 M HCl) Stable researchgate.net
Acid Hydrolysis (1 M HCl) Instability observed researchgate.net
Base Hydrolysis (0.1 M and 1 M NaOH) Instability observed researchgate.net
Oxidative (1% H₂O₂) Instability observed researchgate.net
Thermal (Dry Heat) Stable researchgate.net
Photolytic (Sunlight) Stable researchgate.net

Molecular and Cellular Pharmacology of Gabapentin Enacarbil D6

Receptor and Ion Channel Target Engagement Studies

The principal molecular target of gabapentin (B195806) is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). patsnap.comnih.gov Specifically, gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits, which are located on presynaptic neurons in the central nervous system. patsnap.comnih.govnih.gov It does not bind to the α2δ-3 or α2δ-4 isoforms. nih.govbiorxiv.org This binding occurs at an exofacial epitope on the α2δ subunits. nih.gov Cryo-electron microscopy has revealed that the binding site is located in the dCache1 domain of the CaVα2δ-1 subunit, where the gabapentin molecule is completely encapsulated. biorxiv.org

The interaction between gabapentin and the α2δ subunit does not directly block the calcium channel's pore or acutely inhibit calcium currents in a significant way. nih.gov Instead, the binding interferes with the trafficking and cell-surface expression of the VGCC complex. nih.govnih.gov By binding to the α2δ subunit, gabapentin disrupts the normal function of this subunit, which is to promote the trafficking of the calcium channel to the presynaptic membrane. nih.gov This leads to a reduction in the density of VGCCs at presynaptic terminals. patsnap.comnih.gov

Subunit TargetBinding Affinity (Kd)Reference
α2δ-1 59 nmol/L nih.gov
α2δ-2 153 nmol/L nih.gov
α2δ-3 No Affinity nih.gov

This table displays the binding affinities of gabapentin for different α2δ subunits of voltage-gated calcium channels.

Despite its structural similarity to GABA, gabapentin exhibits no significant direct activity at GABA-A or GABA-B receptors. nih.govnih.gov Studies have consistently shown that gabapentin does not bind to these receptors or to GABA uptake carriers in the brain. nih.gov In-vivo and in-vitro experiments have confirmed that gabapentin is not an agonist at native GABA-B receptors. nih.gov For instance, the antiallodynic effects of gabapentin were not blocked by GABA-B receptor antagonists, whereas the effects of the known GABA-B agonist baclofen (B1667701) were. nih.gov Furthermore, unlike baclofen, gabapentin failed to activate G-protein-coupled inwardly rectifying K+ (GIRK) channels in periaqueductal gray neurons, a known downstream effect of GABA-B receptor activation. nih.gov

Intracellular Signaling Cascade Modulation

The binding of gabapentin to the α2δ subunit initiates changes in intracellular signaling related to protein trafficking. nih.gov The primary mechanism involves the disruption of the forward trafficking and recycling of the α2δ subunit, and consequently the entire VGCC complex, to the plasma membrane. nih.govnih.gov Research indicates that gabapentin impairs the Rab11-dependent recycling of the α2δ-2 subunit from endosomal compartments. nih.gov This interference reduces the number of functional calcium channels available at the presynaptic terminal, rather than altering the function of individual channels already present on the cell surface. nih.govnih.gov This modulation of trafficking is a chronic effect, suggesting that gabapentin may displace an endogenous ligand that normally facilitates the transport of α2δ subunits. nih.gov

Neurochemical Effects and Neurotransmitter Dynamics

The modulation of VGCC density at the presynaptic terminal has significant consequences for neurotransmitter synthesis and release.

ParameterFindingReference
Average GABA Increase 55.7% nih.gov
Correlation Drug-induced change in GABA was inversely correlated to baseline GABA levels (R²=0.72) nih.gov
Proposed Enzyme Glutamic Acid Decarboxylase (GAD) nih.gov

This table summarizes research findings on the effect of gabapentin on brain GABA concentrations.

A primary consequence of reduced presynaptic VGCC density is the inhibition of calcium-mediated neurotransmitter release. nih.govfrontiersin.org The influx of calcium through these channels is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. patsnap.com By reducing the number of available channels, gabapentin effectively dampens neuronal excitability by decreasing the release of several key excitatory neurotransmitters. patsnap.compatsnap.com In-vitro studies have demonstrated that gabapentin reduces the release of glutamate, norepinephrine, substance P, and other mono-amine neurotransmitters. patsnap.compatsnap.comnih.govnih.gov This reduction in excitatory neurotransmitter release is believed to be a core component of its therapeutic effects. patsnap.comsmolecule.com

NeurotransmitterEffect of GabapentinReference
Glutamate Reduced Release patsnap.compatsnap.comnih.gov
Norepinephrine Reduced Release patsnap.compatsnap.com
Substance P Reduced Release patsnap.compatsnap.comnih.gov
Mono-amine Neurotransmitters Reduced Release nih.gov

This table outlines the influence of gabapentin on the release of various neurotransmitters.

Cellular Uptake Mechanisms and Intracellular Disposition

The cellular absorption and subsequent fate of Gabapentin Enacarbil-d6 Sodium Salt are dictated by its unique prodrug structure, designed to leverage specific transport systems for enhanced bioavailability. Once inside the cell, it undergoes rapid transformation to release the active moiety, gabapentin.

Cellular Uptake Mechanisms

This compound is absorbed from the intestinal lumen into enterocytes via active transport mechanisms, a significant advantage over the parent compound, gabapentin, which has more limited absorption pathways. patsnap.com The primary transporters involved are the high-capacity Monocarboxylate Transporter 1 (MCT-1) and the Sodium-Dependent Multivitamin Transporter (SMVT). nih.gov

Table 1: Cellular Transporters for this compound

TransporterNameRole in Uptake
MCT-1Monocarboxylate Transporter 1Primary, high-capacity active transporter in the intestines. drugbank.com
SMVTSodium-Dependent Multivitamin TransporterContributes to the active transport across the intestinal epithelium. nih.gov

In addition to active transport, in vitro studies have shown that Gabapentin Enacarbil exhibits pH-dependent passive permeability across artificial lipid membranes, suggesting a minor component of passive diffusion in its cellular uptake. nih.gov

Intracellular Disposition

Following its transport into the cell, this compound does not accumulate in its intact form. Instead, it is efficiently and rapidly processed.

The primary intracellular event is the rapid hydrolysis of the enacarbil ester moiety by non-specific esterases, which are abundantly located in enterocytes and the liver. patsnap.com This enzymatic action cleaves the prodrug, releasing the active gabapentin molecule into the systemic circulation. patsnap.com The byproducts of this hydrolysis are carbon dioxide, acetaldehyde, and isobutyric acid, which are generally regarded as safe. nih.gov

Due to this rapid conversion, blood concentrations of intact Gabapentin Enacarbil are low and transient. nih.gov Studies have indicated that the concentration of the intact prodrug is less than or equal to 0.5% of the released gabapentin concentration at all doses. nih.gov Gabapentin itself has low plasma protein binding (less than 3%) and can cross the blood-brain barrier. nih.gov

Table 2: Intracellular Disposition of this compound

ProcessDescriptionResulting Products
Enzymatic HydrolysisCleavage of the enacarbil ester by non-specific esterases. patsnap.comGabapentin, Carbon Dioxide, Acetaldehyde, Isobutyric Acid. nih.gov

Preclinical Pharmacological Research in Animal Models

Evaluation of Anticonvulsant Efficacy in Animal Models

Preclinical studies in animal models are crucial for determining the potential therapeutic utility of new chemical entities. Gabapentin (B195806), the active metabolite of gabapentin enacarbil, has been evaluated in various rodent models of seizures to characterize its anticonvulsant profile.

In the maximal electroshock (MES) seizure model in mice, which is considered predictive of efficacy against generalized tonic-clonic seizures, gabapentin has demonstrated significant protective effects. njppp.com One study found that gabapentin provided 83.34% protection against the tonic hindlimb extension (THE) phase of the seizure, a key indicator of anticonvulsant activity in this model. njppp.com

Another common screening model is the pentylenetetrazole (PTZ)-induced seizure test, which is used to identify agents effective against absence (petit mal) and myoclonic seizures. mdpi.comnih.gov In this model, gabapentin has shown a partial protective effect; while it did not always prevent the onset of seizures, it was effective in reducing the severity of the seizures and decreasing mortality in the animals. njppp.com Isobolographic analysis in mice has suggested that gabapentin acts synergistically when combined with other antiepileptic drugs such as carbamazepine, valproate, and phenobarbital (B1680315) against electroconvulsions. nih.gov

The anticonvulsant effects observed in these models are attributed to the active gabapentin molecule after it has been metabolized from the gabapentin enacarbil prodrug. dovepress.com

Table 1: Anticonvulsant Activity of Gabapentin in Preclinical Models

Animal ModelSpeciesKey FindingReference
Maximal Electroshock Seizure (MES)Mice83.34% protection against tonic hindlimb extension. njppp.com
Pentylenetetrazole (PTZ) Induced SeizureMiceIneffective in preventing seizure onset but reduced seizure severity and mortality. njppp.com

Assessment of Analgesic Properties in Neuropathic Pain Models

The efficacy of gabapentin, delivered via its enacarbil prodrug, has been extensively studied in animal models of neuropathic pain. These models mimic the chronic, debilitating pain that can result from nerve damage in humans.

In models of peripheral nerve injury, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models in rats, gabapentin has been shown to alleviate behaviors indicative of allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus). researchgate.net Laboratory evidence confirms that gabapentin can inhibit these neuropathic pain behaviors evoked by various neural insults, including trauma and chemotherapy. researchgate.net The mechanism is believed to involve the interaction of gabapentin with the α2δ subunit of voltage-gated calcium channels. researchgate.net

Studies have demonstrated that gabapentin is effective in reversing the reduced burrowing behavior seen in rodents with mono-neuropathic pain states, and it does so at doses lower than those required for some other analgesics. nih.gov Furthermore, in some models, intrathecal administration of gabapentin was found to be significantly more potent against dynamic mechanical allodynia compared to static mechanical allodynia. nih.gov

Table 2: Efficacy of Gabapentin in Rodent Neuropathic Pain Models

Pain ModelSpeciesEffect MeasuredOutcomeReference
Chronic Constriction Injury (CCI)RatAllodynia, HyperalgesiaAlleviation of pain behaviors. researchgate.net
Spinal Nerve Ligation (SNL)RatMechanical AllodyniaInhibition of allodynia. researchgate.net
Mono-neuropathic PainRodentBurrowing BehaviorReversal of reduced burrowing. nih.gov

Research in Animal Models of Specific Neurological Disorders (e.g., Restless Legs Syndrome, Epilepsy)

Beyond general anticonvulsant and analgesic screening, gabapentin enacarbil has been evaluated in models relevant to specific neurological conditions for which it is clinically investigated.

Restless Legs Syndrome (RLS): While specific, validated animal models for RLS are challenging to develop, research has focused on the compound's ability to modulate systems implicated in RLS pathophysiology. Gabapentin has been shown to improve sleep quality and reduce periodic limb movements in clinical studies, which are key features of RLS. nih.gov Preclinical pharmacokinetic studies in rats and monkeys were foundational, demonstrating that gabapentin enacarbil led to significantly higher and more dose-proportional exposure to gabapentin, overcoming a key limitation of gabapentin itself. nih.govnih.gov In rats, radioactivity from a labeled dose of gabapentin enacarbil was widely distributed, with the highest concentrations found in the pancreas. nih.gov

Epilepsy: The research in epilepsy models for gabapentin enacarbil relies on the same foundational anticonvulsant studies described in section 6.1. Models like the MES and PTZ tests are standard for preclinical evaluation of potential antiepileptic drugs. njppp.commdpi.com The 6 Hz psychomotor seizure model is another important tool used to evaluate efficacy against partial epilepsy. mdpi.com The consistent and sustained delivery of gabapentin via the enacarbil prodrug is considered advantageous for maintaining therapeutic levels that could prevent breakthrough seizures.

Behavioral Pharmacology Studies in Preclinical Species

Behavioral pharmacology studies are conducted to understand a compound's effects on motor function, coordination, and other behaviors, which can help differentiate desired therapeutic effects from potential side effects. For gabapentin, a known side effect can be sedation or motor incoordination. researchgate.net

In preclinical studies, tests such as the rotarod test are used to assess motor coordination in rodents. These studies help determine the dose range at which gabapentin enacarbil produces its therapeutic effects (anticonvulsant or analgesic) without causing significant motor impairment. While specific data tables from behavioral studies on gabapentin enacarbil are not prominently available in the public domain, this type of assessment is a standard part of the preclinical development program for any centrally acting drug. fda.gov

Comparative Preclinical Pharmacodynamics with Unmodified Gabapentin

A primary focus of preclinical research on gabapentin enacarbil was to compare its pharmacodynamic profile to that of unmodified gabapentin. The key difference lies in their absorption mechanism. Gabapentin absorption is saturable, meaning that as the dose increases, the proportion of the drug absorbed decreases, leading to unpredictable plasma concentrations. researchgate.net

In contrast, gabapentin enacarbil is a prodrug designed to be actively transported across the gastrointestinal tract. nih.govnih.gov Preclinical studies in rats and monkeys have confirmed this advantage.

Increased Bioavailability: In monkeys, oral administration of gabapentin enacarbil resulted in an oral bioavailability of 84.2%, compared to just 25.4% for a similar dose of gabapentin. nih.gov In rats, the oral bioavailability of gabapentin from the prodrug was consistently high (64.9–71.2%). nih.gov

Enhanced Colonic Absorption: When administered directly into the colon, gabapentin enacarbil resulted in a 17-fold higher exposure in rats and a 34-fold higher exposure in monkeys compared to intracolonic gabapentin. nih.govnih.gov This demonstrates that the prodrug is well-absorbed throughout the intestine.

Dose Proportionality: Pharmacokinetic studies in animals showed that gabapentin exposure increased proportionally with the administered dose of gabapentin enacarbil, a significant advantage over the non-linear kinetics of gabapentin. nih.gov

These pharmacokinetic improvements translate to a more favorable pharmacodynamic profile, with more sustained and predictable gabapentin levels in the body, which is expected to lead to more consistent therapeutic effects. nih.gov

Table 3: Comparative Bioavailability in Animal Models

ParameterSpeciesGabapentin EnacarbilUnmodified GabapentinReference
Oral BioavailabilityMonkeys84.2%25.4% nih.gov
Relative Colonic ExposureRats17-fold higherBaseline nih.govnih.gov
Relative Colonic ExposureMonkeys34-fold higherBaseline nih.govnih.gov

Emerging Research Frontiers and Future Applications

Innovations in Synthetic Approaches for Deuterated Prodrugs

The synthesis of deuterated compounds, particularly complex prodrugs like Gabapentin (B195806) Enacarbil-d6 Sodium Salt, is a rapidly evolving field. Traditional methods often involve multi-step processes using isotopically marked precursors. doi.org However, recent innovations focus on more efficient, selective, and atom-economical strategies. Late-stage functionalization, where deuterium (B1214612) is introduced at a final step in the synthesis, is particularly advantageous as it reduces timelines and costs. chemicalsknowledgehub.com

Key innovative methods applicable to the synthesis of deuterated prodrugs include:

Direct Hydrogen Isotope Exchange (HIE): This is a straightforward method for creating deuterated molecules by swapping C-H bonds with more stable C-D bonds. researchgate.net It often involves the use of deuterated water (D2O) or deuterium gas, sometimes facilitated by metal catalysts. chemicalsknowledgehub.comresearchgate.net

Catalytic Systems: New catalytic systems, such as those using ionic liquids, are being developed for deuteration reactions. These can offer high efficiency under mild conditions, for example, achieving up to 95% deuteration of a molecule's most acidic hydrogens in under 10 hours. doi.org

Flow Synthesis Systems: Emerging technologies include flow synthesis systems that can perform deuteration at ambient pressure and room temperature. These systems, which can use reusable deuterated water as the deuterium source, offer a more environmentally friendly and continuous manufacturing process. bionauts.jp

Use of Deuterated Reagents: The use of chemical reagents where hydrogen atoms have already been replaced with deuterium provides another pathway for incorporating the isotope into the target molecule.

These advanced synthetic strategies are crucial for making compounds like Gabapentin Enacarbil-d6 Sodium Salt more accessible for research and potential therapeutic development.

Synthetic MethodPrincipleAdvantagesChallenges
Direct H/D Exchange Swapping of hydrogen atoms with deuterium from a source like D₂O. researchgate.netSimple, potentially low cost.May lack regioselectivity; harsh conditions might be needed.
Metal-Catalyzed Hydrogenation Using deuterated hydrogen (D₂) with a metal catalyst to saturate double or triple bonds. High deuterium incorporation; predictable stereochemistry.Requires specialized equipment for handling D₂ gas; catalyst cost.
Synthesis from Deuterated Precursors Building the molecule from starting materials that are already deuterated. Precise control over deuterium placement.Can be lengthy and expensive due to the cost of precursors.
Flow Synthesis Continuous reaction in a microreactor system using sources like D₂O. bionauts.jpLow environmental impact, high reaction performance, reusable reagents. bionauts.jpInitial setup cost; optimization of flow parameters required.

Advanced Pharmacokinetic-Pharmacodynamic Modeling Utilizing Isotopic Tracers

Stable isotope tracers like this compound are invaluable tools for pharmacokinetic (PK) and pharmacodynamic (PD) studies. prosciento.com By using a labeled compound, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of a drug without the safety concerns associated with radioactive isotopes. moravek.com This is particularly useful for prodrugs like gabapentin enacarbil, which is designed for enhanced bioavailability and is converted to the active compound, gabapentin, in the body. nih.govdovepress.com

Utilizing this compound allows for:

Precise Bioavailability Studies: It enables the differentiation between the administered prodrug and its active metabolite, gabapentin, in biological samples. This allows for a more accurate determination of key PK parameters such as bioavailability, clearance, and half-life.

"Microtracering" Studies: A small dose of the labeled drug can be administered along with the non-labeled version to study its metabolism and disposition under steady-state conditions in clinical trials.

Elucidation of Transport Mechanisms: As gabapentin enacarbil is absorbed via high-capacity nutrient transporters, the deuterated version can be used to study the kinetics and potential saturation of these transport pathways in detail. nih.gov

Development of Population PK/PD Models: Data from studies using the labeled compound can be integrated into nonlinear mixed-effect models to better understand the relationship between drug exposure and clinical response or adverse events across a patient population. nih.gov Meta-analyses of dose-exposure relationships have confirmed the essentially linear pharmacokinetics for gabapentin enacarbil, and deuterated tracers can further refine these models. nih.gov

PK/PD ApplicationRole of this compoundResearch Finding / Implication
Metabolite Quantification Serves as an ideal internal standard for mass spectrometry.Allows for highly accurate quantification of the non-deuterated drug and its metabolites in complex biological matrices. nih.gov
ADME Studies Traces the complete journey of the drug from administration to excretion. chemicalsknowledgehub.comnih.govProvides a definitive mass balance and identifies all metabolic pathways without the need for radioisotopes. researchgate.net
Drug-Drug Interaction Studies Co-administration of labeled and unlabeled drugs to assess metabolic inhibition or induction.Precisely quantifies changes in drug metabolism caused by co-administered medications.
Bioequivalence Trials Comparison of a test formulation against a reference standard.The labeled compound can be used as a tracer to simultaneously assess the performance of two formulations in the same subject, reducing variability.

Deeper Elucidation of Molecular Mechanisms through Labeled Analogs

Understanding how a drug exerts its effects at a molecular level is fundamental to drug development. Stable isotope-labeled analogs such as this compound provide a powerful method for probing these mechanisms. acs.org While the primary pharmacological action comes from gabapentin after the prodrug is hydrolyzed, the labeled compound can help clarify the entire process, from absorption to target engagement. nih.gov

Research applications include:

Mapping Metabolic Pathways: The deuterium label acts as a tracer, allowing scientists to follow the conversion of gabapentin enacarbil to gabapentin and any subsequent metabolic steps. musechem.com This can reveal the specific enzymes involved (e.g., nonspecific carboxylesterases in enterocytes and the liver) and the rates of these biotransformations. nih.govdovepress.com

Investigating the Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down the reaction. scielo.org.mx Studying the KIE with Gabapentin Enacarbil-d6 can reveal which positions on the molecule are most susceptible to metabolic attack, providing insights that can guide the design of next-generation drugs with improved metabolic stability.

Receptor Binding and Target Occupancy Studies: While challenging, advanced analytical techniques can potentially use labeled compounds to quantify drug-target engagement in vivo, providing a direct link between drug concentration and its effect at the site of action.

Development of Next-Generation Analytical Platforms for Isotopic Compounds

The use of deuterated compounds in research is critically dependent on analytical techniques capable of detecting and quantifying them with high sensitivity and specificity. nih.gov The primary tools for this are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS/MS), MS is the method of choice for quantifying labeled drugs and their metabolites in biological fluids like plasma and urine. nih.govresearchgate.net The mass difference between the deuterated and non-deuterated compound allows for clear differentiation and accurate measurement. The development of high-resolution mass spectrometry (HRMS) further enhances the ability to analyze complex samples and identify unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location and extent of deuterium incorporation within a molecule. Quantitative NMR (qNMR) techniques, sometimes combining both ¹H NMR and ²H NMR, can be used to precisely determine the isotopic abundance in a sample. wiley.com

Innovations in these analytical platforms are focused on improving throughput, lowering detection limits, and enhancing structural elucidation capabilities, which are all critical for advancing research with compounds like this compound. nih.gov

Analytical PlatformApplication for Deuterated CompoundsAdvantages
LC-MS/MS Gold standard for quantification in biological matrices (e.g., plasma, urine). nih.govHigh sensitivity and selectivity; suitable for complex mixtures.
High-Resolution MS (HRMS) Metabolite identification and structural elucidation.Provides accurate mass measurements, enabling the determination of elemental composition.
NMR Spectroscopy Determines the precise location and percentage of deuterium labeling. wiley.comNon-destructive; provides detailed structural information.
Accelerator Mass Spectrometry (AMS) Ultra-sensitive quantification, especially for ¹⁴C-labeled compounds, but principles apply to stable isotopes in specific research contexts.Extremely high sensitivity, allowing for very low tracer doses.

Strategic Applications in Chemical Biology and Translational Drug Discovery

This compound and similar labeled compounds serve as vital tools in chemical biology and are pivotal in translating basic scientific discoveries into clinical applications. nih.gov Deuteration is a recognized strategy for creating improved therapies by modifying a drug's metabolic profile. alfa-chemistry.com

Strategic applications include:

Internal Standards for Bioanalysis: One of the most common and critical uses of deuterated compounds is as internal standards for quantitative bioanalysis. researchgate.net this compound is an ideal internal standard for studies involving the non-labeled drug, as its chemical and physical properties are nearly identical, ensuring similar behavior during sample preparation and analysis, which leads to more accurate and reliable data.

Probing Drug Metabolism: Labeled compounds are used to investigate metabolic pathways and identify potential drug-drug interactions. ucsb.edu This information is crucial for predicting how a drug will behave in a diverse patient population and for avoiding adverse events.

Accelerating Drug Development: By providing precise PK and metabolic data early in the development process, stable isotope labeling can help identify promising drug candidates and optimize their properties more quickly. metsol.com This accelerates the journey from laboratory discovery to clinical use.

Metabolomics Research: In the broader field of metabolomics, stable-isotope labeled compounds are used to trace metabolic fluxes and understand how disease or drug treatment affects complex biological networks. moravek.com

The use of deuterated analogs like this compound is a cornerstone of modern pharmaceutical research, enabling a deeper understanding of drug disposition and action, which ultimately leads to the development of safer and more effective medicines. musechem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Gabapentin Enacarbil-d6 Sodium Salt, and how does isotopic labeling influence the process?

  • Methodology : this compound synthesis involves deuterium labeling at specific positions to track metabolic pathways. A common approach includes dissolving gabapentin acid salts in organic solvents (e.g., ethanol or acetone) and treating with powdered alkaline bases (e.g., sodium hydroxide) to liberate the free base, followed by isotopic exchange or deuterated reagent incorporation . Quality control requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation ≥98% and exclude impurities .
  • Key Considerations : Solvent selection must ensure solubility of intermediates, and reaction conditions (pH, temperature) should minimize racemization or degradation.

Q. How can researchers validate the purity and stability of this compound in preclinical studies?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (210 nm) to assess purity. Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0) for optimal resolution .
  • Spectroscopy : High-resolution MS (HRMS) and ¹H/¹³C NMR verify structural integrity and isotopic enrichment.
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products, with data analyzed via kinetic models (e.g., Arrhenius plots) .

Q. What mechanisms underlie this compound’s activity in modulating GABAergic pathways?

  • Mechanistic Insight : Gabapentin derivatives inhibit glutamate decarboxylase (GAD) and GABA transaminase (GABA-T), increasing synaptic GABA levels. Deuterium labeling may alter pharmacokinetics (e.g., slower metabolism due to kinetic isotope effects), prolonging half-life in vivo .
  • Experimental Design : In vitro assays (e.g., enzyme inhibition kinetics) and in vivo microdialysis in rodent models quantify GABA concentration changes post-administration .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) in this compound influence its metabolic profiling compared to non-deuterated analogs?

  • Methodology :

  • Metabolic Studies : Administer equimolar doses of deuterated and non-deuterated forms to animal models. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS to compare AUC, Cmax, and t½ .
  • KIEs Calculation : Use computational tools (e.g., density functional theory) to predict deuterium’s impact on bond dissociation energies and correlate with observed metabolic rates .
    • Data Interpretation : Slower hepatic metabolism (via CYP450 enzymes) in deuterated forms may enhance bioavailability but require dose adjustments in translational studies.

Q. What experimental strategies resolve contradictions in this compound’s efficacy data across preclinical models of neuropathic pain?

  • Contradiction Analysis : Discrepancies may arise from species-specific metabolism or variability in pain induction models (e.g., chronic constriction injury vs. diabetic neuropathy).
  • Resolution Framework :

  • Meta-Analysis : Pool data from ≥5 studies, applying random-effects models to quantify heterogeneity (I² statistic) .
  • Mechanistic Validation : Use knockout rodent models (e.g., GABA-T-deficient) to isolate drug-target interactions from confounding pathways .

Q. How should researchers design equivalence trials for this compound against existing gabapentinoid therapies?

  • Trial Design :

  • Hypothesis : Establish equivalence margins (e.g., ±15% difference in pain score reduction) based on historical data.
  • Statistical Power : Use two one-sided tests (TOST) with α=0.05 and power ≥80%, requiring larger sample sizes than superiority trials .
    • Endpoint Selection : Primary endpoints (e.g., Visual Analog Scale scores) must align with regulatory guidelines, while secondary endpoints (e.g., plasma GABA levels) validate mechanistic hypotheses .

Methodological Resources

  • Synthesis & Analysis : Refer to protocols in [ ] for isotopic labeling and purification.
  • Data Reporting : Follow CONSORT guidelines for clinical trials and FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data .
  • Conflict Resolution : Apply GRADE criteria to evaluate evidence quality and adjust experimental designs accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.